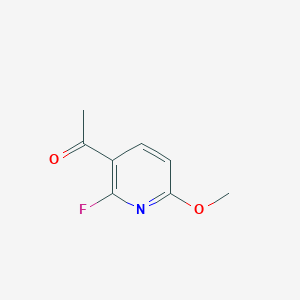
1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone
Übersicht
Beschreibung
1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone, also known as FME, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FME is a pyridine derivative that has a fluorine atom at the 2-position and a methoxy group at the 6-position.
Wissenschaftliche Forschungsanwendungen
1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, agrochemistry, and material science. In medicinal chemistry, 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has been shown to have anticancer, antibacterial, and antifungal properties. It has also been studied for its potential use as a drug delivery agent due to its ability to cross the blood-brain barrier. In agrochemistry, 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has been shown to have herbicidal and insecticidal properties, making it a potential candidate for the development of new pesticides. In material science, 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has been studied for its potential use in the synthesis of novel materials such as metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the targeted cells. For example, 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has been shown to inhibit the activity of topoisomerase II, an enzyme that plays a critical role in DNA replication and repair. This inhibition leads to DNA damage and ultimately cell death. 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has also been shown to inhibit the activity of the fungal enzyme chitin synthase, which is essential for the synthesis of the fungal cell wall. This inhibition leads to the disruption of the fungal cell wall and ultimately fungal cell death.
Biochemical and Physiological Effects:
1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone can induce apoptosis, or programmed cell death, in cancer cells. 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. In addition, 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has been shown to have herbicidal and insecticidal properties, making it a potential candidate for the development of new pesticides.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone is its broad range of potential applications in various fields. 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has been shown to have anticancer, antibacterial, antifungal, herbicidal, and insecticidal properties, making it a versatile compound for scientific research. However, one of the limitations of 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone is its potential toxicity. 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has been shown to have cytotoxic effects on some cells, and its use in lab experiments should be carefully monitored.
Zukünftige Richtungen
There are several future directions for the study of 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone. One direction is the development of new drug delivery systems using 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone as a carrier. 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has been shown to have the ability to cross the blood-brain barrier, making it a potential candidate for the delivery of drugs to the brain. Another direction is the development of new pesticides using 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone as a key ingredient. 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone has been shown to have herbicidal and insecticidal properties, making it a potential candidate for the development of new environmentally friendly pesticides. Finally, the study of the mechanism of action of 1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone should be further explored to better understand its potential applications in various fields.
Eigenschaften
IUPAC Name |
1-(2-fluoro-6-methoxypyridin-3-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5(11)6-3-4-7(12-2)10-8(6)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPAVDKLDFKIKIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)OC)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901252322 | |
| Record name | Ethanone, 1-(2-fluoro-6-methoxy-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoro-6-methoxypyridin-3-YL)ethanone | |
CAS RN |
1260664-95-6 | |
| Record name | Ethanone, 1-(2-fluoro-6-methoxy-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260664-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(2-fluoro-6-methoxy-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901252322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Benzenepropanoic acid, alpha-[[[(1,1-dimethylethoxy)carbonyl]amino]methyl]-2,5-difluoro-, (alphaR)-](/img/structure/B3227092.png)
![Benzenepropanoic acid, alpha-[[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]methyl]-4-(trifluoromethyl)-, (alphaR)-](/img/structure/B3227103.png)
![3-(tert-Butoxycarbonylamino)-6-oxabicyclo[3.1.0]hexane-3-carboxylic acid ethyl ester](/img/structure/B3227117.png)





![6-Bromo-2,4-dichloropyrido[3,2-D]pyrimidine](/img/structure/B3227155.png)

